5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a phenyl group at the 1-position, and an amine group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.
Mechanism of Action
Target of Action
5-Fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that it displays superior antipromastigote activity and elicits better inhibition effects against Plasmodium berghei .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride at different dosages in animal models have not been extensively studied. Related compounds have shown promising results in animal models at various dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole with ammonia or an amine under suitable conditions to introduce the amine group at the 4-position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes steps such as halogenation, cyclization, and amination, followed by purification and conversion to the hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-1H-pyrazole: Similar structure but lacks the fluorine atom.
4-amino-1-phenyl-1H-pyrazole: Similar structure but lacks the fluorine atom and has the amine group at a different position.
5-fluoro-1-phenyl-1H-pyrazole: Similar structure but lacks the amine group.
Uniqueness
The presence of both the fluorine atom and the amine group in 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
5-fluoro-1-phenylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7;/h1-6H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBMDHQPSFJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-08-9 | |
Record name | 1H-Pyrazol-4-amine, 5-fluoro-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803593-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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